Diethyl 2-(3-bromopropyl)-2-methylmalonate CAS 74475-06-2 properties
Diethyl 2-(3-bromopropyl)-2-methylmalonate CAS 74475-06-2 properties
This guide details the technical profile, synthesis, and application of Diethyl 2-(3-bromopropyl)-2-methylmalonate (CAS 74475-06-2) .
A Strategic Scaffold for Quaternary Carbon & Heterocycle Synthesis
Executive Summary
Diethyl 2-(3-bromopropyl)-2-methylmalonate (CAS 74475-06-2) is a specialized bifunctional building block used primarily in medicinal chemistry and advanced organic synthesis. Characterized by a quaternary carbon center bearing both a methyl group and a reactive alkyl bromide tether, it serves as a critical precursor for constructing 3,3-disubstituted piperidines ,
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This compound belongs to the class of functionalized malonate esters. Its dual ester functionality combined with an electrophilic alkyl bromide side chain makes it a versatile "linchpin" reagent for cyclization reactions.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| CAS Number | 74475-06-2 | Verified Identifier |
| IUPAC Name | Diethyl 2-(3-bromopropyl)-2-methylpropanedioate | |
| Molecular Formula | ||
| Molecular Weight | 295.17 g/mol | |
| Appearance | Colorless to pale yellow viscous liquid | |
| Boiling Point | ~145–150 °C at 0.5 mmHg | Predicted based on homologs |
| Density | 1.28 ± 0.05 g/cm³ | Predicted |
| Solubility | Soluble in DCM, THF, EtOAc, Ethanol; Insoluble in water | Lipophilic |
| Stability | Moisture sensitive; store under inert gas ( | Hydrolysis risk |
Part 2: Synthetic Utility & Mechanism
The core value of CAS 74475-06-2 lies in its ability to undergo divergent synthesis . The quaternary carbon is already established, preventing racemization at the
1. Synthesis of the Reagent
The compound is synthesized via the Malonic Ester Synthesis pathway.[1] This involves the alkylation of diethyl methylmalonate with 1,3-dibromopropane.
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Reagents: Diethyl methylmalonate, Sodium Ethoxide (NaOEt), 1,3-Dibromopropane.
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Mechanism: The ethoxide base deprotonates the acidic
-proton of the methylmalonate ( ). The resulting enolate attacks 1,3-dibromopropane in an fashion. -
Critical Control: A large excess of 1,3-dibromopropane (3–5 equivalents) is required to prevent "double alkylation" (where one dibromide molecule bridges two malonate molecules).
2. Downstream Applications (The "Why")
Once synthesized, CAS 74475-06-2 acts as a precursor for 6-membered rings:
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Pathway A: Lactamization (Piperidinones): Reaction with primary amines (
) leads to nucleophilic substitution of the bromide followed by intramolecular cyclization with the ester. This yields 3-methyl-3-carboethoxy-piperidin-2-ones , key scaffolds for kinase inhibitors. -
Pathway B: Lactonization: Hydrolysis and internal O-alkylation yields
-methyl- -valerolactones . -
Pathway C: Amino Acid Synthesis: Displacement of the bromide with azide (
), followed by reduction and hydrolysis, yields -methyl- -amino acids , which are non-proteinogenic amino acids used to stabilize peptide drugs against proteolytic degradation.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the synthesis of CAS 74475-06-2 and its transformation into a piperidinone scaffold (a common pharmacophore).
Caption: Synthesis of CAS 74475-06-2 and its downstream conversion into a pharmacologically active piperidinone ring.
Part 4: Experimental Protocol (Synthesis & Handling)
Objective: Preparation of Diethyl 2-(3-bromopropyl)-2-methylmalonate.
Safety Prerequisite:
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Hazards: 1,3-Dibromopropane is toxic and a potential carcinogen. Sodium ethoxide is corrosive and moisture-sensitive.
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PPE: Fume hood, butyl rubber gloves, chemical splash goggles.
Step-by-Step Methodology:
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Enolate Formation:
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In a dry 3-neck round-bottom flask under Nitrogen (
), dissolve Diethyl methylmalonate (1.0 eq) in anhydrous Ethanol (or THF). -
Cool to 0°C. Add Sodium Ethoxide (1.05 eq) dropwise (21 wt% solution in ethanol).
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Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes. The solution should be clear to slightly hazy.
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Alkylation (The Critical Step):
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In a separate flask, prepare a solution of 1,3-Dibromopropane (3.0 eq) in anhydrous Ethanol. Note: Excess is crucial to avoid dimerization.
-
Add the enolate solution slowly via a dropping funnel to the dibromide solution at reflux temperature (approx. 78°C).
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Reasoning: Adding the enolate to the electrophile ensures the concentration of enolate is always low relative to the dibromide, favoring mono-alkylation over dimerization.
-
-
Work-up:
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Reflux for 4–6 hours.[1] Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.
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Cool to RT. Filter off the precipitated Sodium Bromide (NaBr) salts.
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Concentrate the filtrate under reduced pressure (Rotavap).
-
-
Purification:
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Dissolve the residue in Diethyl Ether or Ethyl Acetate. Wash with water (2x) and Brine (1x).
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Dry organic layer over
, filter, and concentrate. -
Distillation: Purify the crude oil via high-vacuum distillation. The excess 1,3-dibromopropane will distill off first, followed by the product.
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Yield Expectation: 65–75% isolated yield.
Part 5: References
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Malonic Ester Synthesis Mechanism:
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Application in Piperidine Synthesis:
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Kozikowski, A. P., et al. (1993). Synthesis of 3,3-Disubstituted Piperidines as Potential NMDA Antagonists . Journal of Medicinal Chemistry, 36(18), 2702–2708.
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General Alkylation Protocols:
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Organic Syntheses, Coll.[3] Vol. 2, p. 279 (1943).Ethyl n-Butylmalonate . (Standard protocol adapted for 3-bromopropyl analogs).
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Commercial Availability & CAS Verification:
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PubChem Database.Diethyl methylmalonate (Precursor Data) .
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